molecular formula C7H4BrN3O3 B1384569 3-Bromo-6-hydroxy-4-nitro1H-indazole CAS No. 1082041-19-7

3-Bromo-6-hydroxy-4-nitro1H-indazole

Cat. No. B1384569
CAS RN: 1082041-19-7
M. Wt: 258.03 g/mol
InChI Key: SNFJFZLVOBRRJW-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-4-nitro1H-indazole is a chemical compound with the molecular formula C7H4BrN3O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-hydroxy-4-nitro1H-indazole consists of a bromine atom (Br), a hydroxy group (OH), and a nitro group (NO2) attached to an indazole ring . The InChI code for this compound is 1S/C7H4BrN3O2/c8-7-5-2-1-4 (11 (12)13)3-6 (5)9-10-7/h1-3H, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-hydroxy-4-nitro1H-indazole include a molecular weight of 258.03 and a boiling point of 233-235 degrees Celsius . It is a solid powder at ambient temperature .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

3-Bromo-6-hydroxy-4-nitro1H-indazole and its derivatives, such as 3-bromo 7-nitro indazole, are studied for their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity. These compounds are investigated in various biological contexts including rat cerebellum, bovine endothelial cells, and lung tissues. The inhibition of NOS is significant due to its potential applications in understanding the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Molecular Structure Analysis

Studies on 3-Bromo-6-hydroxy-4-nitro1H-indazole focus on its crystal and molecular structure. X-ray diffraction and NMR spectroscopy have been utilized to characterize its structure, providing insights into its interaction potential and stability in various states. Such structural analyses are crucial for understanding the compound's biological activity and potential therapeutic applications (Cabildo et al., 2011).

Synthesis and Derivatives

Research on 3-Bromo-6-hydroxy-4-nitro1H-indazole includes the synthesis of its derivatives. These studies explore the chemical pathways to modify the compound and create new derivatives with potentially different or enhanced biological activities. Understanding the synthesis process is vital for the development of new pharmaceuticals and biological research tools (Welch, Hanau, & Whalen, 1992).

Safety And Hazards

The safety information for 3-Bromo-6-hydroxy-4-nitro1H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for the study of 3-Bromo-6-hydroxy-4-nitro1H-indazole and its derivatives could involve further exploration of their potential biological activities. This could include in-depth studies on their anticancer, antiangiogenic, and antioxidant properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

properties

IUPAC Name

3-bromo-4-nitro-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-7-6-4(9-10-7)1-3(12)2-5(6)11(13)14/h1-2,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJFZLVOBRRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303282
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydroxy-4-nitro1H-indazole

CAS RN

1082041-19-7
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitro-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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